![molecular formula C5H10N2O3S B13590899 [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea](/img/structure/B13590899.png)
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea is a chemical compound with the molecular formula C5H10N2O3S It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and a urea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea typically involves the reaction of a thietan derivative with a urea derivative under controlled conditions. One common method involves the use of [(1,1-dioxo-1lambda6-thietan-3-yl)methyl]amine as a starting material, which is then reacted with an isocyanate to form the desired urea compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. This could include the use of continuous flow reactors and automated systems to ensure consistent product quality.
化学反応の分析
Types of Reactions
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The urea moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Substituted urea derivatives.
科学的研究の応用
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of [(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea involves its interaction with specific molecular targets. The thietan ring can interact with enzymes or receptors, potentially inhibiting their activity. The urea moiety can form hydrogen bonds with biological molecules, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity.
類似化合物との比較
Similar Compounds
[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]urea: Similar structure but with a five-membered thiolan ring instead of a four-membered thietan ring.
[(1,1-Dioxo-1lambda6-thiolan-3-yl)methyl]amine: Lacks the urea moiety but contains the thiolan ring.
Uniqueness
[(1,1-Dioxo-1lambda6-thietan-3-yl)methyl]urea is unique due to its four-membered thietan ring, which imparts distinct chemical and biological properties. This structural feature can lead to different reactivity and interactions compared to similar compounds with five-membered rings or without the urea moiety.
特性
分子式 |
C5H10N2O3S |
|---|---|
分子量 |
178.21 g/mol |
IUPAC名 |
(1,1-dioxothietan-3-yl)methylurea |
InChI |
InChI=1S/C5H10N2O3S/c6-5(8)7-1-4-2-11(9,10)3-4/h4H,1-3H2,(H3,6,7,8) |
InChIキー |
RMDBCLRCGCVQBW-UHFFFAOYSA-N |
正規SMILES |
C1C(CS1(=O)=O)CNC(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


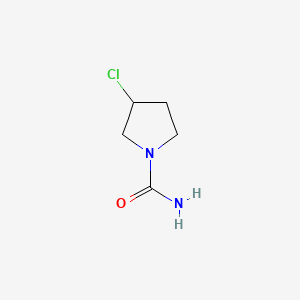
![Ethyl 5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13590819.png)
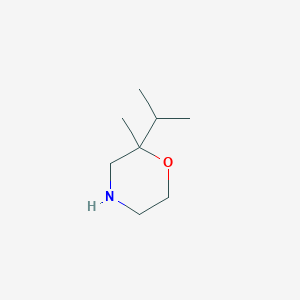
![rac-tert-butyl(3aR,6aS)-2-oxo-3-(piperidin-4-yl)-hexahydro-2H-pyrrolo[3,4-d][1,3]oxazole-5-carboxylatehydrochloride](/img/structure/B13590832.png)
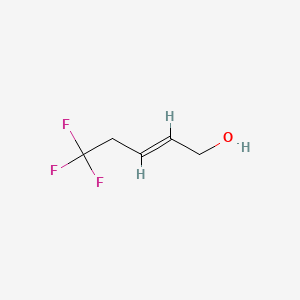
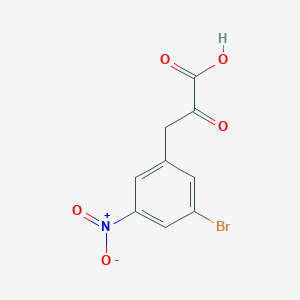
![O-[(2-phenylphenyl)methyl]hydroxylamine](/img/structure/B13590840.png)

![Imino(methyl)[3-(trifluoromethyl)phenyl]-lambda6-sulfanonehydrochloride](/img/structure/B13590857.png)
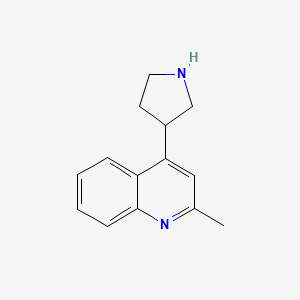

![3-((Benzyloxy)carbonyl)-5-cyclobutyl-3-azabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B13590887.png)
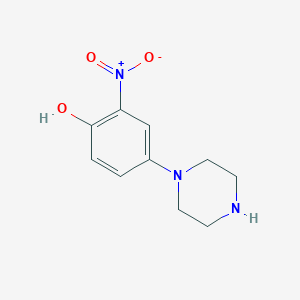
![[(Oxan-4-yl)methyl][(pyridin-2-yl)methyl]aminedihydrochloride](/img/structure/B13590901.png)
